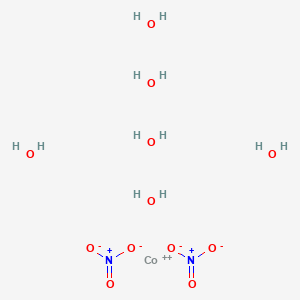
Cobalt(II) nitrate hexahydrate
説明
Cobalt dinitrate hexahydrate is a hydrate that is the hexahydrate form of cobalt dinitrate. It is a hydrate, a cobalt salt and an inorganic nitrate salt. It contains a cobalt dinitrate.
作用機序
Target of Action
Cobalt(II) nitrate hexahydrate, also known as cobaltous nitrate, is primarily used as a precursor for the preparation of cobalt-based catalysts . It targets various organic reactions, serving as a catalyst in the synthesis of 5-carboxanilide-dihydropyrimidinone derivatives and 2-amino-3-cyanopyridine and pyranopyrazole derivatives . It is also used in the preparation of cobalt-cobalt oxide/N-doped carbon hybrids .
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. As a catalyst, it accelerates the rate of chemical reactions without being consumed in the process .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, it is used in the synthesis of cobalt-cobalt oxide/N-doped carbon hybrids, which are then used as hydrogen evolution reaction (HER) or superior oxygen evolution reaction (OER) catalysts in water splitting . This indicates its role in energy conversion processes.
Pharmacokinetics
It is known to be soluble in water and other polar solvents , which suggests it could be readily absorbed and distributed in the body. The compound’s bioavailability would be influenced by factors such as its solubility, the route of administration, and the individual’s physiological state.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. As a catalyst, it enables the synthesis of various compounds . . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects and may damage fertility .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water and other polar solvents suggests that its action could be affected by the solvent environment. Additionally, it is classified as an oxidizer , which means its reactivity could be influenced by the presence of other substances that can undergo oxidation. It is also very toxic to aquatic life with long-lasting effects , indicating that its presence in the environment could have significant ecological impacts.
特性
IUPAC Name |
cobalt(2+);dinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUAJWGNOXCYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co(NO3)2 . 6H2O, CoH12N2O12 | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073135 | |
| Record name | Cobalt nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red deliquescent solid; [Merck Index] Red crystalline powder; Odorless; [Alfa Aesar MSDS], RED CRYSTALS. | |
| Record name | Cobalt(II) nitrate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 0 °C: 133.8 | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.88 g/cm³ | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
10026-22-9, 23730-86-1 | |
| Record name | Cobalt(II) nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+), hexaaqua-, dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023730861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALTOUS NITRATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2166872F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
55 °C | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the molecular formula and weight of cobalt nitrate hexahydrate?
A1: Cobalt nitrate hexahydrate has a molecular formula of Co(NO3)2·6H2O and a molecular weight of 291.03 g/mol.
Q2: What spectroscopic techniques are useful for characterizing cobalt nitrate hexahydrate?
A2: Several spectroscopic techniques are helpful, including:* X-ray Diffraction (XRD): XRD reveals the crystalline structure, phase purity, and crystallite size. Studies demonstrate its utility in analyzing cobalt nitrate hexahydrate and its derivatives. [, , , , , ]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and study chemical bonding within the compound. Researchers frequently employ FTIR to analyze cobalt nitrate hexahydrate and its derivatives. [, , , ]* Raman Spectroscopy: This technique complements FTIR, providing further insights into molecular vibrations and structural information. Studies show its use in investigating cobalt-containing materials. []
Q3: How does cobalt nitrate hexahydrate perform under high temperatures?
A3: Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal the thermal behavior of cobalt nitrate hexahydrate. Studies show its decomposition pathway and the formation of cobalt oxide at elevated temperatures. [, , , ]
Q4: What are the catalytic applications of cobalt nitrate hexahydrate?
A4: Cobalt nitrate hexahydrate serves as a precursor for preparing various cobalt-based catalysts. Researchers utilize it in synthesizing cobalt oxide nanoparticles for applications like supercapacitors. [] It also acts as a catalyst in organic synthesis, such as the oxidation of alcohols to aldehydes and ketones. []
Q5: How does the support material influence the catalytic activity of cobalt-based catalysts derived from cobalt nitrate hexahydrate?
A5: Studies on Fischer-Tropsch synthesis demonstrate that the support material significantly influences the selectivity and activity of cobalt catalysts. Different alumina phases and carbon nanofibers have been investigated as supports, showing varying impacts on catalyst performance. [, ]
Q6: Can computational chemistry techniques be applied to study cobalt nitrate hexahydrate?
A6: Yes, density functional theory (DFT) calculations can be employed to understand the electronic structure, bonding, and reactivity of cobalt nitrate hexahydrate and related compounds. Researchers can use DFT to investigate catalytic mechanisms and predict the properties of novel cobalt-based materials. []
Q7: What safety precautions should be taken when handling cobalt nitrate hexahydrate?
A7: Cobalt nitrate hexahydrate is an oxidizer and can be harmful if swallowed or inhaled. It is crucial to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Q8: What is the environmental impact of cobalt nitrate hexahydrate?
A8: Cobalt compounds can have ecotoxicological effects. Proper waste management is essential to prevent environmental contamination. Researchers are exploring strategies for recycling and sustainable use of cobalt-containing materials. []
Q9: What are some other applications of cobalt nitrate hexahydrate?
A9: Cobalt nitrate hexahydrate finds applications in various fields, including:
- Pigments: It is a precursor for producing cobalt aluminate spinel, a blue ceramic pigment known as Thenard blue. []
- Flame retardants: Researchers explore its use in synthesizing halogen-free organophosphorus flame retardants for enhanced safety and environmental protection. []
- Thin films: It serves as a starting material for preparing cobalt oxide thin films for applications in electronics and energy storage. []
- Nanoparticles: Researchers utilize it for synthesizing various cobalt-based nanoparticles, including cobalt sulfide and cobalt phosphide, for applications in batteries, catalysts, and other nanotechnologies. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


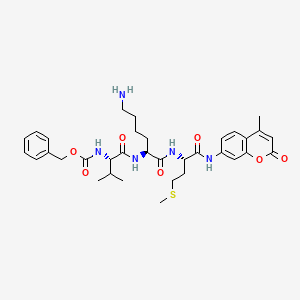
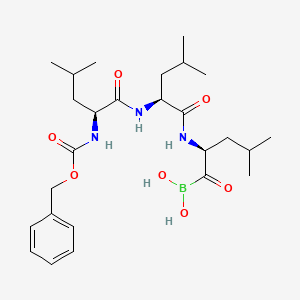
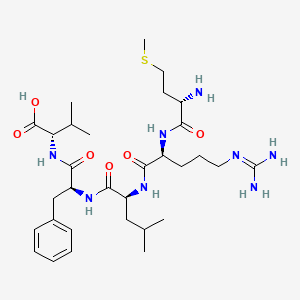
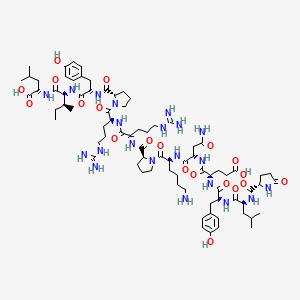
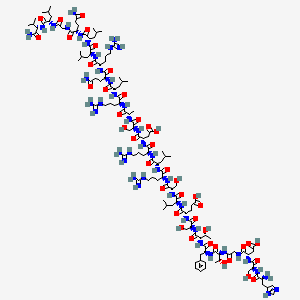


![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)



![Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-](/img/structure/B7880955.png)
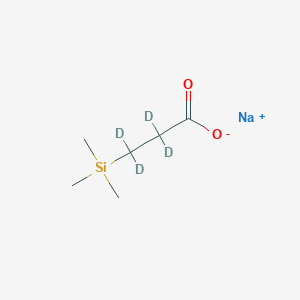
![Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-](/img/structure/B7880966.png)
